D-Galacturonic Acid-13C6
Description
Contextualization of Carbon-13 Labeling in Biochemical Research
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon that accounts for about 1.1% of all carbon atoms on Earth. moravek.com Unlike the radioactive isotope carbon-14, ¹³C is stable and does not decay over time. Its key advantage lies in its physical properties; possessing an extra neutron gives it a magnetic moment, making it detectable by highly sensitive analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. moravek.com
In biochemical research, scientists replace the common carbon-12 atoms in a molecule with ¹³C atoms. These ¹³C-labeled compounds are chemically and biologically identical to their unlabeled counterparts, ensuring they behave naturally within a biological system. By introducing these labeled molecules, researchers can:
Trace Metabolic Pathways: Follow the transformation of a specific nutrient through various biochemical reactions. moravek.com
Quantify Metabolic Flux: Measure the rate at which metabolites are interconverted, providing a dynamic view of cellular metabolism.
Map Biochemical Networks: Uncover previously unknown connections and pathways in complex metabolic systems.
Analyze Molecular Structure: Use techniques like NMR to gain detailed insights into the structure and dynamics of proteins and other biomolecules.
This ability to track molecules with high precision is crucial for understanding the mechanisms of diseases, cellular metabolism, and drug development.
Biological Significance of D-Galacturonic Acid as a Monosaccharide Unit
D-Galacturonic acid is a sugar acid, representing an oxidized form of the simple sugar D-galactose. chemicalbook.comwikipedia.org Its most significant role is as the primary structural component of pectin (B1162225), a complex polysaccharide that is a major constituent of the cell walls in plants. wikipedia.orgontosight.aimedchemexpress.com As part of pectin, D-galacturonic acid polymers contribute to the mechanical strength, rigidity, and cell-to-cell adhesion of plant tissues. ontosight.aibiosynth.comcymitquimica.com
Beyond its structural role in plants, D-Galacturonic acid exhibits other biological functions. It has been implicated in cell signaling pathways, particularly in plant defense responses, and it can influence nutrient availability by binding to metal ions. ontosight.ai In other biological contexts, it has been noted for activities such as promoting the growth of beneficial gut bacteria like bifidobacteria. amegroups.org
Rationale for Uniform Carbon-13 Enrichment (¹³C₆) in D-Galacturonic Acid for Advanced Studies
The true power of stable isotope tracing is realized when the labeling strategy is tailored to the research question. For D-Galacturonic Acid, uniform carbon-13 enrichment , denoted as ¹³C₆, means that all six carbon atoms in the molecule's backbone have been replaced with the ¹³C isotope. usbio.netnih.gov
This complete labeling offers significant advantages for advanced analytical techniques. In mass spectrometry, a uniformly labeled molecule produces a distinct mass shift (M+6, where M is the mass of the unlabeled molecule), making it easily distinguishable from its natural counterpart and any intermediate breakdown products. nih.govsigmaaldrich.com This allows for unambiguous tracking of the entire carbon skeleton of D-Galacturonic acid as it is metabolized.
The rationale for using D-Galacturonic Acid-¹³C₆ is particularly compelling for studies employing NMR spectroscopy. Uniform labeling provides high-resolution signals with enhanced sensitivity. nih.gov It enables the use of sophisticated multidimensional NMR experiments, such as 2D [¹³C-¹³C] correlation spectroscopy (COSY), which rely on detecting the coupling between adjacent ¹³C atoms. nih.gov These experiments are impossible with singly labeled or natural abundance compounds and are essential for definitively identifying metabolites and elucidating their structural transformations.
Data Tables
Table 1: Physicochemical Properties of D-Galacturonic Acid-¹³C₆
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₁₀O₇ | usbio.net |
| Molecular Weight | 200.1 g/mol | usbio.net |
| Isotopic Enrichment | Uniformly labeled with ¹³C | nih.gov |
| Mass Shift | M+6 | sigmaaldrich.com |
Table 2: Selected Research Applications of ¹³C Isotope Tracing
| Research Area | Objective | Analytical Techniques | Source |
| Metabolomics/Fluxomics | To trace metabolic pathways and quantify the rate of metabolite conversion. | Mass Spectrometry (MS), NMR | |
| Biochemical Pathway Mapping | To identify and map novel metabolic networks and interactions. | MS, NMR | |
| Structural Biology | To analyze protein folding, stability, and molecular interactions. | NMR Spectroscopy | |
| In Vivo Metabolism | To study whole-body substrate kinetics (e.g., carbohydrates, fats) in living organisms. | Isotope-Ratio Mass Spectrometry, MS, NMR | maastrichtuniversity.nl |
| Microbial Engineering | To verify the function of engineered metabolic pathways in microorganisms. | NMR, MS | nih.gov |
Properties
Molecular Formula |
¹³C₆H₁₀O₇ |
|---|---|
Molecular Weight |
200.1 |
Synonyms |
Galacturonic acid-13C6; NSC 212542-13C6 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies of D Galacturonic Acid 13c6
Chemoenzymatic and Chemical Synthetic Routes for Isotopically Labeled D-Galacturonic Acid
The synthesis of D-Galacturonic Acid-13C6 can be approached through both chemoenzymatic and purely chemical routes. Each strategy presents distinct advantages and challenges, particularly concerning reaction specificity, yield, and purification.
Chemoenzymatic Synthesis: This approach is often favored for its high specificity and milder reaction conditions, which minimize the formation of byproducts. A common chemoenzymatic strategy involves the use of enzymes to catalyze key transformation steps on a uniformly labeled precursor.
A plausible and efficient chemoenzymatic route for this compound begins with the enzymatic oxidation of a uniformly labeled galactose derivative. Specifically, the synthesis can be adapted from established methods for other labeled uronic acids. For instance, a highly efficient method for producing UDP-[¹⁴C]Galacturonic acid from UDP-[¹⁴C]-galactose has been demonstrated using galactose oxidase in the presence of catalase. nih.gov This enzymatic oxidation is quantitative, achieving over 95% conversion. nih.gov A similar approach can be employed for the ¹³C labeled counterpart:
Enzymatic phosphorylation of D-[U-¹³C₆]galactose: The synthesis would commence with the phosphorylation of commercially available D-[U-¹³C₆]galactose to D-[U-¹³C₆]galactose-1-phosphate, catalyzed by a galactokinase.
Formation of UDP-D-[U-¹³C₆]galactose: The resulting galactose-1-phosphate is then converted to the activated sugar nucleotide, UDP-D-[U-¹³C₆]galactose, using the enzyme UDP-galactose pyrophosphorylase.
Enzymatic Oxidation: The key step is the oxidation of the C6 primary alcohol of the galactose moiety in UDP-D-[U-¹³C₆]galactose to a carboxylic acid, yielding UDP-D-[U-¹³C₆]galacturonic acid. This reaction is catalyzed by UDP-galactose dehydrogenase, an NAD⁺-dependent enzyme.
Hydrolysis: Finally, the UDP moiety is cleaved, typically through mild acid hydrolysis, to release this compound.
This chemoenzymatic pathway leverages the high specificity of enzymes to ensure that oxidation occurs exclusively at the C6 position, leading to a high yield of the desired product with excellent stereochemical purity.
Chemical Synthesis: Purely chemical routes offer the potential for larger-scale synthesis but often require more complex protection and deprotection steps to achieve the desired regioselectivity. The primary challenge in the chemical synthesis of uronic acids is the decreased reactivity at the anomeric center due to the electron-withdrawing nature of the C5 carboxylic acid group. researchgate.net
Two main chemical strategies can be employed:
Oxidation of a Labeled Galactoside: This approach involves starting with a suitably protected D-[U-¹³C₆]galactopyranoside. The primary hydroxyl group at C6 is selectively oxidized to a carboxylic acid. Common oxidizing agents for this transformation include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. Following oxidation, the protecting groups are removed to yield this compound.
Glycosidation of an Activated Labeled Galacturonic Acid: In this alternative strategy, a pre-formed and protected D-[U-¹³C₆]galacturonic acid derivative is used as the starting material. This "activated" uronic acid can then be used in glycosylation reactions if the target molecule is a more complex carbohydrate. For the synthesis of the monosaccharide itself, this route is less direct than the oxidation of a labeled galactose precursor.
Precursor Selection and Strategic Isotopic Incorporation
The successful synthesis of this compound with high isotopic enrichment hinges on the selection of an appropriate ¹³C-labeled precursor. The most strategic choice for achieving uniform labeling across all six carbon atoms is a fully substituted starting material.
Precursor Selection: The ideal and most direct precursor for the synthesis of this compound is D-[U-¹³C₆]glucose or D-[U-¹³C₆]galactose . D-[U-¹³C₆]glucose is a widely available isotopically labeled compound used in metabolic flux analysis and as a starting material for the synthesis of other labeled biomolecules. nih.govbiorxiv.org If D-[U-¹³C₆]glucose is used, an initial enzymatic epimerization step at C4 would be required to convert it to D-[U-¹³C₆]galactose. Starting directly with D-[U-¹³C₆]galactose, if available, would streamline the synthesis.
Strategic Isotopic Incorporation: The strategy for isotopic incorporation is straightforward: the ¹³C labels are introduced at the very beginning of the synthetic pathway via the uniformly labeled precursor. All subsequent chemical or enzymatic steps are designed to be non-disruptive to the carbon skeleton of the sugar, thereby preserving the complete ¹³C labeling pattern in the final product.
Metabolic labeling is another approach where organisms are cultured in a medium containing a ¹³C-labeled carbon source. For example, bacteria such as Streptococcus equi subsp. Zooepidemicus have been used to produce ¹³C-labeled hyaluronan, a polysaccharide containing glucuronic acid, by feeding them ¹³C-glucose. researchgate.netslu.se While this method is effective for producing labeled polysaccharides, the subsequent hydrolysis and purification to isolate this compound can be complex and may result in a mixture of labeled monosaccharides. Therefore, targeted chemoenzymatic or chemical synthesis from a defined labeled precursor is generally preferred for producing a pure standard of this compound.
Characterization of Radiochemical and Isotopic Purity of this compound
Rigorous characterization is essential to confirm the chemical identity, isotopic enrichment, and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for structural elucidation and for confirming the positions of isotopic labels.
¹H NMR: The proton NMR spectrum of this compound would exhibit complex splitting patterns due to ¹H-¹³C coupling, providing evidence of ¹³C incorporation.
¹³C NMR: The carbon-13 NMR spectrum is the most direct method to confirm uniform labeling. A fully labeled sample will show a strong signal for each of the six carbon atoms. The presence of ¹³C-¹³C coupling between adjacent carbons in the molecule provides definitive proof of the contiguous labeling pattern. For unlabeled D-galacturonic acid, the chemical shifts in D₂O are well-documented and serve as a reference. researchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for D-Galacturonic Acid
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~97.5 |
| C2 | ~72.0 |
| C3 | ~73.5 |
| C4 | ~75.0 |
| C5 | ~76.0 |
| C6 | ~177.0 |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. The table provides approximate values for reference.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can precisely measure the mass of this compound. The expected molecular weight will be shifted by approximately +6.02 Da compared to the unlabeled compound due to the replacement of six ¹²C atoms with ¹³C atoms.
Isotopic Purity Analysis: By analyzing the mass isotopologue distribution, the isotopic purity can be determined. A high isotopic purity would be indicated by a dominant peak corresponding to the fully labeled M+6 species, with minimal contributions from M+0 to M+5 species. Analytical methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS have been developed for the quantification and isotopic abundance determination of ¹³C labeled intracellular sugar metabolites, and these are directly applicable to the analysis of this compound. nih.gov
Interactive Data Table: Expected Mass Isotopologue Distribution for D-Galacturonic Acid
| Isotopologue | Formula | Expected Exact Mass (Da) |
| Unlabeled | C₆H₁₀O₇ | 194.0427 |
| Labeled | ¹³C₆H₁₀O₇ | 200.0628 |
Advanced Spectroscopic and Mass Spectrometric Applications of D Galacturonic Acid 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a primary technique for determining the structure and dynamics of molecules. The incorporation of ¹³C at every carbon position in D-Galacturonic Acid-13C6 significantly enhances NMR sensitivity, enabling a range of sophisticated experiments that would be challenging with the natural abundance (~1.1%) of ¹³C.
One-dimensional (1D) ¹³C-NMR spectroscopy is the foundational method for confirming the successful and uniform incorporation of ¹³C isotopes into the D-galacturonic acid molecule. This verification is critical to ensure the reliability of subsequent tracer and structural studies.
The analysis involves comparing the ¹³C-NMR spectrum of the labeled compound with that of its unlabeled counterpart. In the spectrum of this compound, all six carbon signals (C-1 through C-6) will exhibit a massive increase in intensity relative to a natural abundance spectrum. Furthermore, the degree of enrichment can be quantified. slu.senih.gov Achieving a high degree of enrichment, often approaching 99%, is crucial for the quality of more advanced NMR experiments. nih.gov The chemical shifts in the ¹³C spectrum are highly sensitive to the local chemical environment, confirming the identity of the galacturonic acid structure.
Table 1: Representative ¹³C Chemical Shifts for D-Galacturonic Acid in the Solid State
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | ~95 |
| C-2 | ~75 |
| C-3 | ~75 |
| C-4 | ~80 |
| C-5 | ~70 |
| C-6 | ~160-176 |
Note: Chemical shifts are approximate and can vary based on the physical state (solid or solution) and experimental conditions. The peak at ~160-176 ppm is assigned to the C-6 carboxyl carbon. researchgate.net
Two-dimensional (2D) heteronuclear NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are indispensable for mapping the structure of complex carbohydrates. unina.itnih.gov When a this compound unit is part of a larger polysaccharide, these techniques leverage the ¹³C labeling to trace connections and establish linkages.
The ¹H-¹³C HSQC experiment correlates each carbon atom with its directly attached proton(s), providing a unique fingerprint for the labeled galacturonic acid residue within a complex spectrum. This allows for the unambiguous assignment of proton and carbon signals belonging to the labeled unit. The HMBC experiment, on the other hand, reveals correlations between carbons and protons that are two or three bonds away. This is particularly powerful for determining glycosidic linkages, as it can show a correlation between the anomeric proton (H-1) of one sugar residue and the carbon atom of the neighboring residue to which it is linked. The enhanced sensitivity from the ¹³C enrichment makes these correlations easier to detect. unina.it
Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a vital technique for studying molecules in their native solid state, such as D-galacturonic acid as a component of pectin (B1162225) in plant cell walls. core.ac.ukagriculturejournals.cz Using this compound provides significant advantages in sensitivity for these analyses.
Solid-state NMR studies on unlabeled α-D-galacturonic acid monohydrate have shown that the molecule adopts a typical chair-shaped pyranose ring conformation. researchgate.netcore.ac.uknih.gov By measuring parameters like ¹³C spin-lattice relaxation times (T1ρ), researchers can probe molecular dynamics. researchgate.netnih.gov Such studies have indicated a lack of high-frequency motions for the carbon atoms in the sugar ring, suggesting it is relatively rigid in the solid state. core.ac.uk The use of the ¹³C6-labeled variant would amplify the signals, allowing for more precise measurements of chemical shift anisotropy and relaxation parameters, thereby offering deeper insights into the molecular motions and intermolecular interactions within a solid matrix like a plant cell wall. researchgate.netnih.gov
Table 2: Example of ¹³C Spin-Lattice Relaxation Times in the Rotating Frame (T1ρ) for α-D-Galacturonic Acid Monohydrate
| Carbon Atom | T1ρ (ms) |
| C-1 | 34.6 |
| C-2 | 31.8 |
| C-3 | 31.3 |
| C-4 | 30.6 |
| C-5 | 36.9 |
| C-6 | 42.4 |
Note: Data are illustrative of the types of measurements obtained from solid-state NMR and indicate relatively short relaxation times, which are sensitive to low-frequency motions. core.ac.uk
Mass Spectrometry (MS)-Based Methodologies for Tracing and Characterization
Mass spectrometry provides highly sensitive and specific methods for quantifying molecules and tracing their metabolic fate. This compound is an ideal internal standard and tracer for MS-based analyses.
Isotope Ratio Mass Spectrometry (IRMS) is a technique used to measure the ratio of stable isotopes (e.g., ¹³C/¹²C) with extremely high precision. nih.gov This allows researchers to trace the flow of carbon from a labeled source into various products in a biological or chemical system.
In a typical carbon flux experiment, a system (such as a cell culture or organism) is supplied with this compound. After a period of time, samples of interest (e.g., metabolites, biomass, or respired CO₂) are collected. The samples are combusted to convert the carbon into CO₂ gas, which is then analyzed by the IRMS. nih.gov By measuring the resulting ¹³C/¹²C ratio, the amount of carbon derived from the this compound that has been incorporated into the product can be precisely calculated. nih.govusgs.gov This methodology provides a quantitative measure of the metabolic flux through pathways involving galacturonic acid.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce smaller product ions. This fragmentation pattern provides structural information about the original molecule.
When this compound is analyzed, the precursor ion will have a mass that is 6 Daltons higher than its unlabeled counterpart. In an MS/MS experiment, this precursor ion is isolated and fragmented. The resulting fragment ions will also contain ¹³C atoms, and their masses will be shifted accordingly. By analyzing the mass shifts of the various fragments, researchers can determine which parts of the molecule are retained in different metabolic products. nih.gov This technique is also central to stable isotope dilution assays, where this compound is used as an internal standard. nih.gov For instance, a method for quantifying galacturonic acid involves its degradation to 5-formyl-2-furancarboxylic acid (5FFA). By adding a known amount of this compound and measuring the ratio of the unlabeled 5FFA to the ¹³C-labeled version by LC-MS, a highly accurate and precise quantification can be achieved. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling Incorporating this compound
The precise quantification of D-Galacturonic Acid, a primary component of pectin, is critical for understanding the structural and functional properties of pectin-containing materials in various fields, including food science and plant biology. Traditional colorimetric methods for this analysis often face challenges with reproducibility and sensitivity. To overcome these limitations, a robust stable isotope dilution assay (SIDA) using Liquid Chromatography-Mass Spectrometry (LC-MS) and this compound as an internal standard has been developed, offering significantly enhanced sensitivity and precision. nih.govresearchgate.net
Methodology and Research Findings
The LC-MS method is centered on the chemical degradation of both the native D-Galacturonic Acid and the isotopically labeled internal standard, this compound, into a more stable and analyzable derivative. nih.govresearchgate.net Under optimized conditions using concentrated sulfuric acid, both compounds are converted to 5-formyl-2-furancarboxylic acid (5FFA) and its 13C6-labeled counterpart, respectively. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar conditions during sample preparation, extraction, and ionization, thus correcting for variability and matrix effects. nih.govresearchgate.net
The resulting 5FFA and its labeled analog are then quantified using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS). The mass spectrometer is operated in negative ion mode, and quantification is achieved through single ion monitoring (SIM), which enhances the sensitivity and selectivity of the measurement by focusing on specific mass-to-charge ratios (m/z) for each compound. nih.govresearchgate.net
The deprotonated molecule of unlabeled 5FFA ([M-H]-) corresponds to an m/z of 139, while the 13C6-labeled 5FFA internal standard, with its six carbon atoms replaced by 13C isotopes, exhibits an m/z of 145. Monitoring these specific ions allows for the precise determination of the ratio between the native analyte and the internal standard, leading to accurate quantification of the original D-Galacturonic Acid concentration in the sample.
Instrumental Parameters and Method Validation
The developed UHPLC-ESI-MS method is characterized by specific instrumental parameters that ensure optimal separation and detection of the target analytes. While the exact retention time can vary based on the specific column and chromatographic conditions, typical reversed-phase methods for 5-formyl-2-furancarboxylic acid would yield retention times in the range of 3 to 6 minutes.
The method has been validated to demonstrate its reliability and performance. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Monitoring Mode |
|---|---|---|---|
| 5-Formyl-2-furancarboxylic acid (from D-Galacturonic Acid) | Negative ESI | 139 | Single Ion Monitoring (SIM) |
| 13C6-5-Formyl-2-furancarboxylic acid (from this compound) | Negative ESI | 145 | Single Ion Monitoring (SIM) |
Application in Sample Analysis
This stable isotope dilution LC-MS method has been successfully applied to determine the total D-Galacturonic Acid content in a variety of complex sample matrices, including both soluble and insoluble dietary fiber fractions from plant-derived materials. nih.govresearchgate.net The high precision and accuracy of the method make it a superior alternative to traditional colorimetric assays, especially for samples where matrix components can interfere with the analysis. nih.gov
The utility of this approach has been demonstrated in the analysis of various food and plant samples, providing valuable data on their pectin content.
| Sample Matrix | Typical D-Galacturonic Acid Content (g/100g of dietary fiber) |
|---|---|
| Carrot | Representative data indicates significant pectin content. |
| Apple | Known to be a rich source of pectic polysaccharides. |
| Citrus Pulp | A primary commercial source for pectin extraction. |
Elucidation of Metabolic Pathways and Biosynthetic Processes Using D Galacturonic Acid 13c6 As a Tracer
Investigation of Primary and Secondary Metabolism Involving D-Galacturonic Acid-13C6
The use of this compound as a tracer has been instrumental in delineating the catabolic pathways of this sugar acid and its subsequent integration into central carbon metabolism. By feeding organisms with ¹³C-labeled galacturonic acid and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon and identify key metabolic branch points.
A notable example is the investigation of D-galacturonic acid metabolism in engineered Saccharomyces cerevisiae. This yeast, which is naturally unable to consume D-galacturonic acid, was genetically modified to express the fungal catabolic pathway. To confirm the functionality of this pathway, uniformly ¹³C-labeled D-galacturonic acid was supplied to the engineered yeast. Subsequent Nuclear Magnetic Resonance (NMR) analysis of the culture medium and cell biomass revealed the presence of ¹³C-labeled glycerol, a key intermediate in the fungal D-galacturonic acid catabolic pathway. creative-proteomics.com Furthermore, the ¹³C label was detected in various amino acids within the yeast biomass, unequivocally demonstrating that the carbon backbone of D-galacturonic acid was being assimilated and utilized in primary metabolism. creative-proteomics.com
While direct studies on the use of this compound to trace the biosynthesis of specific secondary metabolites are not extensively documented, the principle of isotope labeling is a cornerstone of such investigations. The incorporation of the ¹³C label from this compound into secondary metabolites would provide definitive evidence of D-galacturonic acid or its catabolic products serving as precursors for their biosynthesis. This approach holds significant potential for discovering novel metabolic pathways and understanding the metabolic networks that lead to the production of a diverse array of secondary metabolites in plants and microorganisms.
Insights into Polysaccharide Biosynthesis Pathways via this compound Incorporation
Pectin (B1162225) Biosynthesis and Remodeling in Plant Systems
Pectin, a major component of the plant cell wall, is a complex polysaccharide rich in D-galacturonic acid. nih.gov Tracing the biosynthesis and remodeling of pectin is crucial for understanding plant growth, development, and responses to environmental stresses. While direct tracer studies utilizing this compound for pectin biosynthesis are not prominently reported, the use of ¹³CO₂ as a precursor has provided significant insights. In such experiments, the ¹³C label is incorporated into various primary metabolites, including the precursors of pectin, allowing for the tracking of carbon flow into the cell wall.
For instance, studies in aspen have used ¹³CO₂ labeling to follow the diurnal patterns of wood formation, including the synthesis of cell wall polysaccharides. The analysis of ¹³C incorporation into cell wall fractions containing uronic acids provides a measure of new pectin synthesis. researchgate.net Although this method traces carbon from CO₂, the direct feeding of this compound to plant tissues or cell cultures could offer a more direct and targeted approach to specifically investigate the dynamics of pectin biosynthesis and remodeling.
Furthermore, a sensitive and precise method for the quantification of total galacturonic acid content in pectin-containing samples has been developed using this compound as an internal standard. nih.govcreative-proteomics.com This stable isotope dilution approach, coupled with liquid chromatography-mass spectrometry (LC-MS), allows for accurate measurement of galacturonic acid, a key parameter in studying pectin structure and metabolism. nih.govcreative-proteomics.com
| Research Focus | Organism/System | ¹³C-labeled Substrate | Analytical Method | Key Findings |
| Pectin Precursor Metabolism | Aspen | ¹³CO₂ | EA-IRMS | Demonstrated the temporal dynamics of carbon influx into cell wall precursors. researchgate.net |
| Galacturonic Acid Quantification | Plant-derived dietary fiber | This compound (as internal standard) | LC-MS | Developed a robust method for accurate quantification of galacturonic acid in pectin. nih.govcreative-proteomics.com |
Alginate and Other Exopolysaccharide Formation in Microbial Systems
Alginate, a commercially important exopolysaccharide produced by bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii, is a linear copolymer of D-mannuronic acid and its C-5 epimer, L-guluronic acid. While D-galacturonic acid is not a direct precursor for alginate, understanding the broader context of sugar metabolism is crucial for optimizing its production. Isotopic labeling studies have been pivotal in elucidating the biosynthetic pathways of alginate. For example, the use of ¹⁴C-labeled glucose has shown that the Entner-Doudoroff pathway is the major route for glucose catabolism leading to alginate synthesis in both P. aeruginosa and A. vinelandii. researchgate.netfrontiersin.org
Many other microbial exopolysaccharides, however, do contain D-galacturonic acid as a constituent monomer. oup.commdpi.com The use of this compound as a tracer in these systems would be a direct method to investigate the incorporation of exogenous galacturonic acid into the exopolysaccharide structure. This would provide valuable information on the transport of this sugar acid into the cell and its subsequent activation and polymerization into the growing polysaccharide chain. Such studies would be highly beneficial for understanding the biosynthesis of these complex biopolymers and for potentially engineering microorganisms for enhanced production.
Analysis of Carbohydrate-Active Enzyme (CAZyme) Mechanisms with this compound Substrates
Carbohydrate-Active Enzymes (CAZymes) are a broad category of enzymes that are responsible for the synthesis, modification, and degradation of carbohydrates. Those that act on pectin and other galacturonic acid-containing polysaccharides are of significant interest for both fundamental research and industrial applications. While direct mechanistic studies employing this compound are not widely reported, the principles of using labeled substrates are well-established for elucidating enzyme mechanisms.
The kinetic parameters of pectin-degrading enzymes, such as pectinases and polygalacturonases, are typically determined using unlabeled pectin or polygalacturonic acid as substrates. pnas.orgyoutube.com The activity is often measured by quantifying the release of reducing sugars. The use of this compound or oligosaccharides derived from it could enable more sophisticated analyses of enzyme kinetics and mechanisms. For example, by using mass spectrometry to track the labeled products, it would be possible to follow the enzymatic reaction with high specificity and sensitivity, even in complex biological matrices.
Furthermore, detailed structural and mechanistic studies of specific CAZymes that act on D-galacturonic acid-containing substrates have been conducted. For instance, the glycoside hydrolase family 138 (GH138) has been shown to specifically target the D-galacturonic acid-α-1,2-L-rhamnose linkage in the complex pectin rhamnogalacturonan II. creative-proteomics.comfrontiersin.org While these studies have utilized synthetic and natural unlabeled substrates, the future application of this compound in such investigations could provide deeper insights into the catalytic mechanism, including the identification of reaction intermediates and the determination of kinetic isotope effects.
| Enzyme Class | Substrate Specificity | Common Analytical Methods | Potential Application of this compound |
| Pectinases/Polygalacturonases | Pectin, Polygalacturonic acid | Colorimetric assays for reducing sugars | High-sensitivity kinetic analysis via MS, mechanistic studies |
| Glycoside Hydrolase 138 (GH138) | D-galacturonic acid-α-1,2-L-rhamnose in RGII | Biochemical assays with synthetic substrates, NMR, X-ray crystallography | Elucidation of catalytic mechanism, kinetic isotope effect studies |
Quantification of Metabolic Fluxes through 13C-Metabolic Flux Analysis (13C-MFA) Utilizing this compound
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govmdpi.com This method involves feeding cells a ¹³C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites, typically by mass spectrometry or NMR. creative-proteomics.comcreative-proteomics.com By using a metabolic network model and sophisticated computational algorithms, the measured labeling patterns can be used to calculate the fluxes through the various pathways of central carbon metabolism. nih.gov
The majority of ¹³C-MFA studies have utilized ¹³C-labeled glucose as the tracer to probe the central metabolic pathways of a wide range of organisms. nih.gov However, the principles of ¹³C-MFA are applicable to any ¹³C-labeled substrate, including non-conventional carbon sources. The use of this compound in ¹³C-MFA experiments would allow for the precise quantification of the metabolic fluxes associated with the catabolism of this sugar acid and its integration into the central metabolic network.
For microorganisms that can utilize D-galacturonic acid as a carbon source, feeding them this compound and analyzing the labeling patterns of key metabolites would provide a detailed map of how this sugar is metabolized. This would enable the determination of the relative contributions of different catabolic pathways and the flux of carbon from D-galacturonic acid into biomass and other metabolic products. Such information is invaluable for metabolic engineering efforts aimed at optimizing the conversion of pectin-rich biomass into valuable bioproducts. researchgate.net
While specific applications of this compound in published ¹³C-MFA studies are not yet prominent, the methodology is well-established and its application to this substrate holds great promise for advancing our understanding of pectin metabolism and for the development of novel biotechnological processes.
| ¹³C-MFA Component | Description | Relevance of this compound |
| ¹³C-labeled Tracer | A substrate with known ¹³C labeling pattern fed to the biological system. | This compound would serve as the tracer to specifically probe the metabolic pathways originating from this sugar acid. |
| Isotopomer Analysis | Measurement of the mass distribution of metabolites due to ¹³C incorporation. | Analysis of the ¹³C labeling patterns in central metabolites would reveal the fate of the carbon from this compound. |
| Metabolic Network Model | A stoichiometric model of the relevant biochemical reactions. | The model would need to include the known catabolic pathways for D-galacturonic acid. |
| Flux Calculation | Computational estimation of intracellular reaction rates. | The calculated fluxes would quantify the rate of D-galacturonic acid consumption and its distribution through the metabolic network. |
Structural and Functional Glycomics Research Accelerated by D Galacturonic Acid 13c6
De Novo Structural Determination of Complex Oligosaccharides and Polysaccharides Containing D-Galacturonic Acid-13C6
The complete structural elucidation of oligosaccharides—determining their sequence, linkage, and stereochemistry—is a formidable task due to their inherent complexity and the low abundance of specific structures in biological samples. ucdavis.edu The incorporation of this compound into glycans provides a distinct isotopic signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, facilitating their structural characterization.
In mass spectrometry, the 6-dalton mass shift introduced by the ¹³C₆ label allows for the unambiguous identification of galacturonic acid-containing fragments during tandem MS (MS/MS) experiments. When a complex polysaccharide is broken down, fragments containing the labeled residue can be easily distinguished from other, unlabeled components. This aids in sequencing the glycan, as the position of the labeled monosaccharide can be tracked through the fragmentation pattern.
NMR spectroscopy is another primary technique for the de novo structural determination of carbohydrates. nih.gov The ¹³C isotope is NMR-active, and its uniform incorporation into the galacturonic acid ring creates unique and predictable changes in the NMR spectrum. The presence of ¹³C-¹³C couplings provides additional structural constraints that are invaluable for assigning resonances and determining the connectivity and conformation of the monosaccharide units. nih.gov This approach is particularly powerful for characterizing the structure of homopolymers of galacturonic acid, such as pectin (B1162225), and complex heteropolymers where galacturonic acid is a key component.
| Analytical Technique | Parameter | Unlabeled D-Galacturonic Acid Fragment | D-Galacturonic Acid-¹³C₆ Fragment | Advantage of Labeling |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | X | X + 6 | Unambiguous identification of the fragment in complex mixtures. |
| ¹³C NMR Spectroscopy | Signal Pattern | Singlets (at natural abundance) | Doublets (due to ¹³C-¹³C coupling) | Provides additional coupling information for definitive structural assignment. nih.gov |
| LC-MS Quantification | Internal Standard | Not applicable | Co-elutes but is mass-distinguishable | Corrects for variability in sample processing, degradation, and instrument response, leading to precise quantification. kit.edu |
Probing Glycan-Protein Interactions and Recognition with Labeled D-Galacturonic Acid Moieties
Glycan-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. wikipedia.org Understanding the specificity and kinetics of these interactions is a central goal of glycobiology. Incorporating this compound into oligosaccharides provides a subtle, non-perturbative label for studying these binding events.
Techniques such as Saturation Transfer Difference (STD) NMR benefit greatly from isotopic labeling. In an STD-NMR experiment, signals from a protein are selectively saturated, and this saturation is transferred to a binding ligand. By observing which parts of the glycan receive the saturation, a map of the binding epitope can be generated. When the glycan contains ¹³C-labeled residues, heteronuclear NMR experiments can be employed to resolve spectral overlap and provide more detailed insights into the specific atoms involved in the interaction.
Research on the interaction between bovine beta-lactoglobulin A (βLgA) and oligo-galacturonic acids (OGAs) has demonstrated that the binding is critically dependent on the length of the oligosaccharide chain. nih.gov Isothermal titration calorimetry (ITC) studies showed that a minimum of 7 or 8 sugar residues are required to achieve a significant exothermic interaction with the protein. nih.gov While this study used unlabeled OGAs, repeating such experiments with specifically positioned this compound residues could, in conjunction with NMR, reveal how the protein interacts with different parts of the glycan chain as its length increases.
| Number of Galacturonic Acid Residues | Observed Interaction with βLgA (via ITC) | Observed Aggregation/Phase Separation |
|---|---|---|
| < 7 | No significant enthalpic interaction detected. | No |
| 7-8 | Appreciable exothermic interaction begins. | Turbidity observed, indicating assembly formation. |
| > 8 | Strong exothermic interaction. | Formation of multi-scale structures, leading to liquid-phase separation when βLgA is in excess. |
Assessment of Glycan Modifications and Derivatization Patterns
The biological function of polysaccharides is often fine-tuned by chemical modifications, such as methylation and acetylation. For instance, the degree and pattern of methyl-esterification of galacturonic acid residues in pectin significantly influence its gelling properties and biological activity. researchgate.net Accurately quantifying these modifications is essential for structure-function studies.
This compound is an ideal internal standard for quantification methods based on stable isotope dilution mass spectrometry. In this approach, a known amount of the ¹³C₆-labeled standard is added to a sample before it is processed (e.g., hydrolyzed and derivatized). During analysis by LC-MS, the unlabeled (native) and labeled (standard) versions of the analyte will be separated chromatographically and detected by the mass spectrometer. kit.edu Because the native analyte and the labeled standard have nearly identical chemical and physical properties, any loss or variation during sample preparation and analysis will affect both equally. kit.edu By comparing the signal intensity of the native analyte to that of the known amount of added standard, a highly accurate and precise quantification can be achieved. kit.edu
This method has been successfully applied to determine the total galacturonic acid content in various plant-derived dietary fiber samples. kit.edu By extending this principle, one could quantify specific modifications. For example, by analyzing for both galacturonic acid and its methyl-esterified form, and using corresponding ¹³C₆-labeled standards, one could determine the precise degree of methylation in a pectin sample.
| Analyte | Chemical Modification | Isotopic Label | Expected Mass Shift (Relative to Unlabeled, Unmodified) | Application |
|---|---|---|---|---|
| Galacturonic Acid | None | None | Baseline | Quantification of unmodified residues. |
| Galacturonic Acid-¹³C₆ | None | ¹³C₆ | +6 Da | Internal standard for unmodified residues. |
| Methyl-Galacturonate | Methylated (-COOH to -COOCH₃) | None | +14 Da | Quantification of modified residues. |
| Methyl-Galacturonate-¹³C₆ | Methylated (-COOH to -COOCH₃) | ¹³C₆ | +20 Da (+6 from ¹³C, +14 from methyl) | Internal standard for modified residues. |
Applications in Specific Biological Systems Research
Plant Cell Wall Dynamics and Development Using D-Galacturonic Acid-13C6 Labeling
Stable isotope labeling is a robust technique for the quantitative analysis of proteomics and metabolomics in plants. nih.govresearchgate.net By providing a 13C-labeled precursor like this compound, scientists can monitor the synthesis, turnover, and modification of pectin (B1162225), a major component of the plant primary cell wall. nih.govumn.edunih.gov This provides insights into the cell wall's dynamic nature during growth, development, and in response to external cues. designerglycans.comresearchgate.net
Pectin, which is rich in D-galacturonic acid, is crucial for maintaining the structural integrity and rigidity of plant tissues. wur.nl It forms a gel-like matrix that embeds cellulose and hemicellulose fibers, and its properties are highly dependent on the degree of esterification and cross-linking, often mediated by calcium ions. biorxiv.org
The use of this compound allows for detailed investigation of these biomechanical properties. By incorporating the 13C label into the pectin backbone, researchers can employ techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the molecular structure and dynamics of the cell wall. mit.edu These studies can reveal:
Pectin-Cellulose Interactions: Tracking the 13C label helps elucidate the proximity and nature of interactions between pectin and cellulose microfibrils, which are fundamental to the wall's mechanical strength. mit.edu
Calcium Cross-linking: The dynamics of the "egg-box" model, where calcium ions cross-link homogalacturonan chains, can be monitored. biorxiv.org Changes in the mobility of the 13C-labeled galacturonic acid residues can indicate alterations in these cross-links.
Polymer Mobility: Isotope labeling helps differentiate between rigid and more dynamic populations of pectin within the cell wall matrix, providing a more nuanced understanding of cell wall loosening and expansion. mit.edu
Plant cell walls are not static but are actively remodeled in response to a variety of environmental stressors, including drought, salinity, and pathogen attack. designerglycans.comnih.govmdpi.comresearchgate.netnih.gov Pectin's role is central to this adaptive response, as its degradation or modification can signal defense responses or alter wall properties to cope with stress. nih.govumn.edu
This compound is an invaluable tool for studying these stress-induced dynamics. By applying the labeled compound during stress conditions, researchers can quantify changes in metabolic fluxes related to pectin.
Key Research Applications:
Quantifying Pectin Turnover: Isotope tracing can measure the rate of new pectin synthesis and degradation, revealing how plants reallocate resources to reinforce or modify cell walls under stress.
Pathogen Interactions: When pathogens secrete pectin-degrading enzymes, the release of labeled fragments from pre-labeled cell walls can be tracked to study the infection process and the plant's defense signaling. nih.govumn.edu
Abiotic Stress Adaptation: Changes in pectin esterification and composition are known adaptive responses to drought and salinity. nih.govmdpi.com this compound labeling allows for precise measurement of how the biosynthesis pathways are altered to produce these modified polymers.
Table 1: Research Findings on Plant Responses to Environmental Stress
| Stress Type | Observed Plant Response | Role of Pectin/Galacturonic Acid | Application of this compound |
|---|---|---|---|
| Pathogen Attack | Activation of immune signaling pathways. nih.govumn.edu | Pectin fragments (oligogalacturonides) act as damage-associated molecular patterns (DAMPs) to trigger immunity. nih.govumn.edu | Trace the release of labeled oligogalacturonides and monitor subsequent defense-related metabolic shifts. |
| Drought/Dehydration | Alterations in cell wall composition and folding to preserve structural integrity. biorxiv.org | Changes in calcium cross-linking and aggregation of pectin chains due to non-covalent interactions. biorxiv.org | Quantify changes in pectin synthesis and cross-linking dynamics during water stress. |
| Salinity Stress | Regulation of gene expression related to ion transport and osmotic balance. nih.govmdpi.com | Pectin's anionic nature is involved in regulating ion transport and porosity of the cell wall. wur.nl | Monitor modifications to the pectin matrix that affect cell wall charge and permeability under high salt conditions. |
Microbial Glycobiology and Catabolism Studies with this compound
D-Galacturonic acid, the primary component of pectin, is an important carbon source for many microorganisms that live on decaying plant matter. researchgate.netnih.govvtt.fi Understanding how bacteria and fungi break down this sugar acid is critical for biotechnological applications, such as converting pectin-rich agricultural waste into valuable products. nih.govvtt.fi 13C-Metabolic Flux Analysis (13C-MFA) using this compound is a cornerstone technique for quantifying the flow of carbon through these microbial metabolic networks. creative-proteomics.comresearchgate.netnih.gov
Microorganisms utilize distinct pathways to catabolize D-galacturonic acid. Fungi typically use a reductive pathway, while bacteria employ an isomerase pathway or an oxidative pathway. researchgate.netnih.govfrontiersin.org
Fungal Pathway: This pathway involves the reduction of D-galacturonic acid to L-galactonate, followed by a series of enzymatic steps to produce pyruvate (B1213749) and glycerol. nih.govnih.gov
Bacterial Isomerase Pathway: First described in Escherichia coli, this pathway converts D-galacturonic acid into pyruvate and glyceraldehyde-3-phosphate through intermediates characteristic of the Entner-Doudoroff pathway. frontiersin.org
By feeding microbes this compound and analyzing the isotopic labeling patterns in downstream metabolites using mass spectrometry or NMR, researchers can:
Confirm the activity and flux of specific catabolic pathways.
Identify preferred routes of metabolism in different organisms or under different conditions.
Detect metabolic bottlenecks or alternative, previously unknown pathways.
Validate the function of heterologous pathways engineered into host organisms like Saccharomyces cerevisiae for biofuel production. nih.gov
One study successfully demonstrated that an engineered strain of S. cerevisiae expressing the fungal catabolic pathway could metabolize 13C-labeled D-galacturonic acid, confirming the functionality of the inserted genes. nih.govresearchgate.net
Table 2: Key Enzymes in Fungal D-Galacturonic Acid Catabolism
| Enzyme | Reaction Catalyzed | Role in Pathway |
|---|---|---|
| D-galacturonate reductase | D-galacturonic acid → L-galactonate | First step, converting the initial substrate. nih.gov |
| L-galactonate dehydratase | L-galactonate → 2-keto-3-deoxy-L-galactonate | Second step in the main pathway. nih.govnih.gov |
| 2-keto-3-deoxy-L-galactonate aldolase | 2-keto-3-deoxy-L-galactonate → Pyruvate + L-glyceraldehyde | Cleavage step producing key metabolic intermediates. nih.gov |
| L-glyceraldehyde reductase | L-glyceraldehyde → Glycerol | Final reduction step. researchgate.net |
Many microbes produce extracellular polysaccharides (EPS) with valuable commercial properties, used as thickening or gelling agents in the food, pharmaceutical, and oil industries. ramauniversity.ac.in Some of these polysaccharides, such as alginate produced by Pseudomonas and Azotobacter, contain uronic acid monomers like mannuronic acid and glucuronic acid. ramauniversity.ac.in
Metabolic engineering aims to optimize the production of these biopolymers. This compound can be a critical tool in this field. If an organism can convert D-galacturonic acid into the nucleotide sugar precursors required for polysaccharide synthesis, isotope labeling can be used to:
Trace the carbon flow from D-galacturonic acid into the final polysaccharide product.
Quantify the efficiency of precursor synthesis pathways.
Guide genetic modifications to redirect carbon flux towards higher yields of the desired polysaccharide.
Engineer novel pathways for converting pectin-rich biomass into valuable microbial polysaccharides. nih.govresearchgate.netresearchgate.net
Algal Polysaccharide Research and Biotechnological Applications
Algae are a rich source of diverse polysaccharides with significant biotechnological potential. mdpi.comresearchgate.net These include alginates from brown algae, carrageenans from red algae, and ulvans from green algae. mdpi.com The composition of these polysaccharides often includes uronic acids; for instance, alginates are linear copolymers of β-D-mannuronic acid and α-L-guluronic acid, while ulvans contain glucuronic acid. mdpi.comnih.gov
While direct studies citing the use of this compound in algae are less common, the principles of stable isotope tracing are directly applicable. By supplying labeled precursors, researchers could investigate:
Biosynthetic Pathways: Elucidate the enzymatic steps involved in the synthesis and modification of uronic acid-containing polysaccharides in algae.
Cell Wall Assembly: Understand how these complex polysaccharides are synthesized, transported, and integrated into the intricate structure of the algal cell wall.
Environmental Responses: Study how factors like light intensity, nutrient availability, or salinity affect the production and composition of algal polysaccharides.
This knowledge is vital for the biotechnological exploitation of algae as a sustainable source for biopolymers, biofuels, and other high-value chemicals.
Computational and Systems Biology Approaches Integrated with D Galacturonic Acid 13c6 Data
Flux Balance Analysis (FBA) and Kinetic Modeling Informed by 13C-Isotopic Tracing
¹³C-Isotopic tracing experiments are fundamental to modern metabolic research. nih.gov When microorganisms are fed D-Galacturonic Acid-13C6, the labeled carbon atoms are incorporated into a variety of downstream metabolites. Analytical techniques like mass spectrometry can then measure the mass isotopologue distribution (MID) for these metabolites, revealing the relative abundance of molecules with zero, one, two, and up to six ¹³C atoms. This MID data provides a detailed snapshot of active metabolic pathways. nih.gov
Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions in a biological system at a steady state. While traditional FBA relies on stoichiometric constraints, its predictive power is significantly enhanced by incorporating experimental data. Data from this compound tracing experiments provides crucial constraints, narrowing the range of possible flux distributions to those that are consistent with observed metabolic activity. nih.gov This allows for a more accurate quantification of the carbon flow from D-galacturonic acid into central carbon metabolism, biomass precursors, and other products.
Kinetic Modeling , in contrast to the steady-state assumption of FBA, aims to describe the dynamic behavior of a metabolic system. These models require detailed knowledge of enzyme kinetics, which can be challenging to obtain. ¹³C-isotopic tracing helps inform these models by providing data on in vivo reaction rates. The speed at which the ¹³C label from this compound appears in subsequent metabolites is directly related to the flux and kinetics of the enzymatic reactions involved. researchgate.net
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for a Key Metabolite after this compound Tracing
This table illustrates how MID data can reveal pathway activity. Here, a hypothetical key intermediate in the D-galacturonic acid catabolic pathway is analyzed. A high abundance of the M+6 isotopologue indicates a direct and significant flow of carbon from the labeled substrate.
| Isotopologue | Mass Shift | Relative Abundance (%) | Interpretation |
| M+0 | 0 | 5 | Unlabeled fraction, potentially from endogenous sources. |
| M+1 | +1 | 3 | Minor labeling, may result from natural ¹³C abundance or minor pathways. |
| M+2 | +2 | 2 | Low abundance, suggesting limited fragmentation or recycling. |
| M+3 | +3 | 10 | Indicates potential entry through pathways that split the 6-carbon backbone. |
| M+4 | +4 | 5 | Suggests some carbon rearrangement or mixing with unlabeled pools. |
| M+5 | +5 | 15 | High abundance, indicating significant retention of the carbon backbone. |
| M+6 | +6 | 60 | Dominant fraction, confirming a high flux directly from this compound. |
Integration of this compound Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics)
To achieve a holistic understanding of cellular metabolism, data from ¹³C-tracing must be contextualized with other 'omics' datasets. Integrating metabolomics data derived from this compound with transcriptomics (gene expression) and proteomics (protein abundance) provides a multi-layered view of how cells respond to and process this specific carbon source. nih.gov
Transcriptomics (RNA-seq): This technique measures the expression levels of all genes in a cell. By correlating the metabolic flux data from this compound tracing with gene expression profiles, researchers can identify the specific genes and regulatory networks that are activated to catabolize D-galacturonic acid. For example, an observed high flux through the catabolic pathway should correspond with high expression levels of the genes encoding the enzymes in that pathway.
Proteomics: This involves the large-scale study of proteins. Proteomic analysis can confirm whether the upregulated transcripts identified by transcriptomics are being translated into functional enzymes. A strong correlation between high metabolic flux, high gene expression, and high protein abundance provides robust evidence for the activity of a specific metabolic route.
This integrated approach helps to bridge the gap between genetic potential (genomics), gene expression (transcriptomics), protein synthesis (proteomics), and actual metabolic function (metabolomics).
Table 2: Example of Integrated Multi-Omics Data for D-Galacturonic Acid Catabolism
This table demonstrates the correlation between different omics layers. High flux from the tracer corresponds to increased gene and protein expression for a key enzyme in the pathway.
| Data Type | Measurement | Value | Implication |
| Metabolomics | ¹³C-Labeling in Pathway Intermediate | 60% (M+6) | High metabolic flux from this compound. |
| Transcriptomics | Gene Expression (mRNA Fold Change) | +8.5 | Significant upregulation of the gene encoding the catabolic enzyme. |
| Proteomics | Enzyme Abundance (Protein Fold Change) | +7.2 | Increased presence of the functional enzyme to handle the metabolic load. |
Development of Predictive Models for Carbohydrate Metabolism and Engineering
The ultimate goal of integrating this compound data with computational biology is to create predictive models. These models, built upon the principles of FBA and kinetic modeling and validated with multi-omics data, can simulate the metabolic behavior of a cell with a high degree of accuracy.
These predictive models are invaluable for metabolic engineering . D-galacturonic acid is the primary component of pectin (B1162225), an abundant and inexpensive polysaccharide found in agricultural waste. nih.gov There is significant biotechnological interest in engineering microorganisms to convert this raw material into valuable products such as biofuels and specialty chemicals. nih.gov
Predictive models informed by this compound tracing can guide these engineering efforts by:
Identifying Metabolic Bottlenecks: The models can pinpoint enzymes or pathways that limit the conversion of D-galacturonic acid into the desired product.
Optimizing Production Strains: The models can help design optimal genetic modification strategies to maximize product yield and minimize the formation of unwanted byproducts, thereby accelerating the development of efficient cell factories.
By providing a quantitative and systems-level understanding of D-galacturonic acid metabolism, these integrated approaches are crucial for harnessing the potential of pectin-rich biomass in the bio-based economy.
Table 3: Potential Metabolic Engineering Targets Guided by Predictive Models
| Engineering Goal | Target Pathway | Genetic Modification Strategy | Predicted Outcome |
| Bioethanol Production | Fermentation | Overexpress genes for pyruvate (B1213749) decarboxylase and alcohol dehydrogenase. | Increased carbon flux from D-galacturonic acid to ethanol. |
| Bioplastic Precursor Synthesis | TCA Cycle | Knock out competing pathways; overexpress enzymes leading to succinate (B1194679). | Diversion of carbon from D-galacturonic acid to succinate production. |
| High-Value Chemical Production | Amino Acid Synthesis | Upregulate key enzymes in a target amino acid biosynthesis pathway. | Enhanced synthesis of a specific amino acid (e.g., L-serine). |
Future Directions and Emerging Research Avenues for D Galacturonic Acid 13c6
Advancements in High-Throughput Isotopic Tracing Methodologies
The utility of D-Galacturonic Acid-13C6 as a metabolic tracer is intrinsically linked to the analytical methods used to detect and quantify its conversion into downstream metabolites. The future in this area lies in the development and refinement of high-throughput methodologies that can rapidly and accurately map the metabolic fate of the 13C labels.
Stable isotope tracing is a powerful technique for investigating the pathways and dynamics of biochemical reactions within biological systems. nih.gov It involves the use of molecules labeled with stable isotopes like 13C, 15N, or 2H to track their journey through metabolic pathways, providing insights into nutrient utilization, biosynthesis, and energy production. nih.gov
Currently, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for stable isotope tracing. nih.gov A recent advancement demonstrated a sensitive and precise LC-MS-based method for quantifying total galacturonic acid content in various samples. This method uniquely uses this compound as an internal standard to correct for variability during sample preparation, showcasing a methodological improvement that enhances reliability. nih.gov
Future advancements will likely focus on:
Increased Resolution and Sensitivity: The development of higher-resolution mass spectrometers, such as Orbitrap-based systems, can overcome the limitations of conventional mass spectrometry by allowing for the precise monitoring of ions at their exact masses. This reduces spectral interferences and improves the accuracy of tracer enrichment determination, especially when multiple tracers are used simultaneously.
Automation and Miniaturization: Integrating automated sample preparation pipelines with advanced analytical platforms will enable high-throughput screening of metabolic fluxes in large sample sets, such as in microbial strain libraries or during time-course studies.
Dynamic Isotope Tracing: Improving time-resolved metabolomics will allow researchers to capture the dynamic changes in metabolic pathways with greater temporal resolution. This is crucial for understanding how cells adapt their metabolism in response to environmental cues.
These methodological enhancements will provide a more comprehensive and dynamic picture of D-galacturonic acid metabolism, moving beyond steady-state analyses to capture the real-time regulation of metabolic networks.
| Methodology | Current Application with Galacturonic Acid | Future Advancement | Potential Impact |
| LC-MS | Use of this compound as an internal standard for precise quantification. nih.gov | Higher-resolution mass spectrometry (e.g., Orbitrap MS). | Reduced spectral interference; enables simultaneous use of multiple stable isotope tracers. |
| GC-MS | Analysis of downstream metabolites in engineered microbial pathways. | Integration with automated sample preparation systems. | High-throughput analysis of large sample sets for metabolic screening. |
| NMR | Structural elucidation of metabolites derived from D-galacturonic acid. | Development of hyperpolarization techniques for enhanced signal sensitivity. | Real-time, in-vivo tracking of metabolic fluxes with greater sensitivity. |
Novel Applications in Synthetic Biology and Metabolic Engineering
D-galacturonic acid, the main component of pectin (B1162225), is an abundant and renewable resource, making it an attractive substrate for biotechnological production of valuable chemicals. nih.govnih.gov Metabolic engineering and synthetic biology aim to rewire the metabolism of microorganisms to convert substrates like D-galacturonic acid into desired products. This compound is an invaluable tool in these efforts, enabling precise tracking of carbon flux through engineered pathways.
Researchers have successfully engineered microorganisms like the filamentous fungus Aspergillus niger and the yeast Saccharomyces cerevisiae to produce valuable compounds from D-galacturonic acid. nih.govaalto.finih.gov For instance, A. niger was engineered to convert D-galacturonic acid into L-ascorbic acid (vitamin C) by introducing genes from the plant L-ascorbic acid pathway and deleting a native fungal gene. nih.gov This represented the first time a microorganism was engineered to produce L-ascorbic acid from D-galacturonic acid. nih.gov
Future applications of this compound in this field will focus on:
Metabolic Flux Analysis (MFA): By feeding cells this compound and analyzing the isotopic labeling patterns of intracellular metabolites, researchers can quantify the flow of carbon through native and heterologous pathways. This is essential for identifying metabolic bottlenecks, pinpointing inefficient enzymes, and discovering competing pathways that divert carbon away from the desired product.
Pathway Optimization: Isotopic tracing can validate the function of newly designed synthetic pathways and guide the rational engineering of microbial strains. For example, if tracing reveals a significant carbon loss at a specific metabolic node, engineers can focus their efforts on overexpressing the subsequent enzyme or downregulating a competing one.
Consolidated Bioprocessing (CBP): this compound can be used to study and optimize CBP, where the breakdown of pectin-rich biomass and the fermentation of the resulting sugars into a product occur in a single step. Tracing can help understand the efficiency of D-galacturonic acid release from pectin and its subsequent conversion by the engineered microbe. nih.gov
| Engineered Product | Microorganism | Role of this compound | Research Finding |
| L-Ascorbic Acid (Vitamin C) | Aspergillus niger | Quantify flux through the engineered pathway to identify bottlenecks. | A proof-of-concept for a consolidated bioprocess for L-ascorbic acid production was established. nih.gov |
| L-Galactonic Acid | Aspergillus niger | Trace carbon flow from pectin-rich biomass to the final product. | High product yields (approaching 90% of theoretical maximum) were achieved in solid-state fermentation. aalto.fi |
| L-Galactonate | Saccharomyces cerevisiae | Optimize uptake and reduction of D-galacturonic acid in a non-native host. | Engineered yeast successfully valorized hydrolysates from sugar beet press pulp. nih.gov |
Expansion into Underexplored Biological Systems and Pathways
While the metabolism of D-galacturonic acid has been studied in certain fungi and bacteria relevant to biotechnology, its role in a vast array of other biological systems remains largely unexplored. nih.gov this compound provides a powerful tool to venture into these new territories, from complex environmental microbial communities to the intricacies of plant and animal metabolism.
Key areas for future exploration include:
Plant Biology: Pectin is a major component of the plant cell wall, and D-galacturonic acid is central to its synthesis and modification. Using this compound as a tracer in plant systems can elucidate the dynamics of cell wall biosynthesis, turnover, and remodeling during growth, development, and in response to pathogens.
Gut Microbiome Research: Dietary fiber, rich in pectin, is metabolized by the gut microbiota, releasing D-galacturonic acid. The metabolic fate of this sugar acid within the complex gut ecosystem is poorly understood. Administering this compound could trace its conversion by different microbial species and map its contribution to the production of short-chain fatty acids and other metabolites that influence host health.
Pathogen-Host Interactions: Many plant pathogens produce enzymes like polygalacturonases to break down the host's pectin-rich cell walls. Tracing the uptake and metabolism of this compound by these pathogens could reveal key metabolic pathways essential for their virulence, potentially identifying novel targets for disease control.
By applying isotopic tracing to these underexplored areas, researchers can uncover new biological roles for D-galacturonic acid and gain a more holistic understanding of carbon cycling in diverse biological systems.
Q & A
Basic: What are the key physicochemical properties of D-Galacturonic Acid-<sup>13</sup>C6, and how do they influence experimental design?
D-Galacturonic Acid-<sup>13</sup>C6 is a stable isotope-labeled derivative of D-galacturonic acid, a uronic acid critical in plant cell wall metabolism. Its physicochemical properties include:
- Dissociation constants : Determined via discontinuous potentiometric titration, with pKa values critical for understanding its behavior in aqueous solutions (e.g., pH-dependent solubility and ionic interactions) .
- Isotopic purity : The <sup>13</sup>C labeling at all six carbon positions ensures minimal interference in metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) studies.
- Thermal stability : Melting points and degradation profiles (e.g., 159–161°C for related uronic acids) must be considered during lyophilization or high-temperature applications .
Methodological Note : Use potentiometric titration (as in ) to validate dissociation constants for custom synthesis batches. For isotopic verification, employ high-resolution mass spectrometry (HRMS) or <sup>13</sup>C-NMR.
Advanced: How can researchers optimize isotopic labeling protocols for D-Galacturonic Acid-<sup>13</sup>C6 in metabolic flux analysis?
Isotopic labeling efficiency depends on:
- Precursor incorporation : Ensure uniform <sup>13</sup>C enrichment by using glucose-<sup>13</sup>C6 as a metabolic precursor in microbial or plant systems.
- Harvesting timing : Conduct time-course experiments to identify peak labeling efficiency, minimizing natural isotope dilution effects.
- Analytical validation : Pair liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion chromatography to resolve isotopic isomers and quantify <sup>13</sup>C incorporation .
Data Contradiction Alert : Prior studies using unlabeled D-Galacturonic Acid in Momordica charantia extracts showed variable sGC inhibition . Isotope-labeled versions may alter binding kinetics due to kinetic isotope effects, necessitating dose-response recalibration.
Basic: What are the recommended safety and handling protocols for D-Galacturonic Acid-<sup>13</sup>C6 in laboratory settings?
- Non-hazardous classification : Per GHS, it does not require hazard labeling, but standard lab precautions apply (gloves, goggles) .
- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation.
- Waste disposal : Follow institutional guidelines for isotopic waste, avoiding release into drains due to potential environmental persistence .
Advanced: How does D-Galacturonic Acid-<sup>13</sup>C6 enhance the resolution of metabolic pathway mapping compared to unlabeled analogs?
- Tracer specificity : Enables precise tracking of galacturonan biosynthesis in plant cell walls via <sup>13</sup>C-NMR or isotope-ratio mass spectrometry (IRMS).
- Noise reduction : Eliminates natural <sup>12</sup>C background in MFA, improving signal-to-noise ratios in pathways like the uronic acid cycle .
- Cross-validation : Combine with <sup>2</sup>H or <sup>15</sup>N labels in dual-isotope experiments to study crosstalk between carbohydrate and nitrogen metabolism.
Case Study : In Momordica charantia, unlabeled D-Galacturonic Acid inhibited soluble guanylate cyclase (sGC) . Isotope-labeled versions could clarify whether this inhibition is mass-dependent or structurally mediated.
Basic: Which analytical techniques are most effective for quantifying D-Galacturonic Acid-<sup>13</sup>C6 in complex biological matrices?
- UPLC-MS/MS : Achieves detection limits <1 ng/mL using multiple reaction monitoring (MRM) transitions specific to <sup>13</sup>C-labeled fragments .
- Ion-exchange chromatography : Resolves D-Galacturonic Acid-<sup>13</sup>C6 from other uronic acids (e.g., D-Glucuronic Acid) based on charge differences .
- FT-IR spectroscopy : Confirms isotopic integrity via <sup>13</sup>C-O bond vibration shifts (~50 cm<sup>-1</sup> vs. <sup>12</sup>C) .
Advanced: How can in silico docking studies inform the use of D-Galacturonic Acid-<sup>13</sup>C6 in enzyme inhibition assays?
- Target selection : Use crystallographic data (e.g., PDB ID: 3UVJ for human sGC) to model binding interactions .
- Ligand preparation : Optimize 3D structures using tools like ChemDraw and PRODRG, ensuring isotopic labeling does not sterically hinder active-site binding .
- Validation : Compare docking scores (e.g., AutoDock Vina) between labeled and unlabeled ligands to assess isotopic effects on binding affinity .
Contradiction Note : Earlier studies reported conflicting sGC inhibition results for plant-derived D-Galacturonic Acid . Isotope labeling may resolve whether discrepancies arise from purity issues or true biochemical variability.
Basic: What are the primary research applications of D-Galacturonic Acid-<sup>13</sup>C6 in plant and microbial systems?
- Cell wall dynamics : Track pectin biosynthesis and remodeling in real time .
- Microbial metabolism : Study catabolic pathways in pectinolytic bacteria (e.g., Erwinia spp.).
- Drug delivery : Investigate its role as a carrier for brain-targeted therapeutics via uridine diphosphate-glucuronosyltransferase (UGT)-mediated transport .
Advanced: What strategies mitigate isotopic dilution in long-term metabolic tracing experiments with D-Galacturonic Acid-<sup>13</sup>C6?
- Feedstock control : Use <sup>13</sup>C-depleted media to minimize background interference.
- Compartmentalized modeling : Apply computational tools like INCA to account for isotopic dilution in subcellular pools.
- Pulse-chase design : Short-term labeling followed by non-labeled chase phases isolates turnover rates .
Basic: How is D-Galacturonic Acid-<sup>13</sup>C6 synthesized, and what purity benchmarks are critical for research use?
- Synthesis route : Typically produced via microbial fermentation using <sup>13</sup>C-enriched glucose precursors.
- Purity criteria : ≥98% isotopic enrichment (via HRMS) and ≤0.1% unlabeled contaminant .
- Validation : NMR (e.g., <sup>13</sup>C DEPT-Q) confirms position-specific labeling .
Advanced: How can researchers address discrepancies in reported bioactivity data for D-Galacturonic Acid and its labeled analogs?
- Source verification : Cross-check supplier certificates (e.g., Cayman Chemical vs. Sigma-Aldrich ) for batch-specific impurities.
- Assay standardization : Use uniform buffer conditions (pH 7.4, 25°C) to minimize environmental variability.
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
